Chroman-8-ol

Description

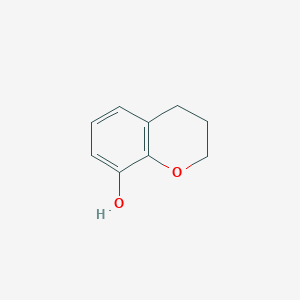

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQMSSMXIUODQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-20-4 | |

| Record name | 3,4-dihydro-2H-1-benzopyran-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Chroman-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-8-ol, a member of the chromanol family, represents a compelling scaffold for scientific investigation due to the established biological activities of its chemical class. While specific experimental data for this particular molecule is limited, this guide provides a comprehensive overview of its predicted core properties, leveraging established knowledge of chromanols and computational predictions. This document will delve into the predicted physicochemical characteristics, a plausible synthetic route, and expected spectroscopic signatures of Chroman-8-ol. Furthermore, it will explore its potential biological activities, focusing on antioxidant and anti-inflammatory mechanisms, and provide a detailed experimental protocol for the assessment of its antioxidant capacity. The insights presented herein are designed to serve as a foundational resource for researchers embarking on the study of this promising, yet under-explored, molecule.

Introduction to the Chromanol Scaffold

The chromanol ring system, a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring with a hydroxyl substituent, is a privileged scaffold in medicinal chemistry.[1] This core is the foundation for a diverse range of naturally occurring and synthetic compounds, most notably the tocopherols and tocotrienols, which constitute the vitamin E family.[2] Chromanols are recognized for their significant biological activities, including potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][3]

The therapeutic potential of chromanols stems primarily from the phenolic hydroxyl group on the chroman ring. This functional group can donate a hydrogen atom to neutralize free radicals, a key mechanism in its antioxidant action.[4][5] The resulting radical is stabilized by resonance within the aromatic system. Furthermore, chromanol derivatives have been shown to modulate various cellular signaling pathways, including the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway, which is central to the inflammatory response.[1][3]

This guide will focus on the specific, yet largely uncharacterized, chromanol derivative: Chroman-8-ol . By extrapolating from the well-documented properties of its chemical class and employing predictive methodologies, we aim to provide a robust starting point for its scientific exploration.

Predicted Physicochemical Properties of Chroman-8-ol

Due to the absence of experimental data, the physicochemical properties of Chroman-8-ol have been predicted using established computational models and by analogy to similar structures.[6][7][8][9][10] These predicted values provide a valuable starting point for experimental design, including solvent selection for synthesis and biological assays.

| Property | Predicted Value | Method/Rationale |

| Molecular Formula | C₉H₁₀O₂ | Based on chemical structure |

| Molecular Weight | 150.17 g/mol | Calculated from molecular formula |

| Appearance | Off-white to light brown solid | By analogy to other simple chromanols |

| Melting Point | 85-95 °C | Prediction based on structure and comparison with related phenols and chromans.[7] |

| Boiling Point | ~280-300 °C at 760 mmHg | Prediction based on structure.[7] |

| Water Solubility | Low to moderate | Predicted to have limited solubility in water due to the aromatic ring, but the hydroxyl group will confer some polarity.[7] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[7] |

| pKa | ~9.5 - 10.5 | The phenolic hydroxyl group is expected to be weakly acidic, similar to other phenols. |

Synthesis of Chroman-8-ol: A Proposed Route

While a specific synthesis for Chroman-8-ol has not been reported, a plausible and efficient route can be designed based on established methods for the synthesis of chroman derivatives.[11][12][13][14][15] The proposed synthesis involves a key cyclization step to form the chroman ring.

Caption: Proposed synthetic workflow for Chroman-8-ol.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 1-(Allyloxy)-2-bromobenzene

-

To a solution of 2-bromophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 equivalents).

-

To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(allyloxy)-2-bromobenzene.

Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage. The use of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide and allyl bromide.

Step 2: Synthesis of 2-Allyl-6-bromophenol

-

Heat the 1-(allyloxy)-2-bromobenzene neat (without solvent) to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The Claisen rearrangement is a concerted pericyclic reaction and is generally complete within a few hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and purify the resulting 2-allyl-6-bromophenol by column chromatography.

Causality: The thermal Claisen rearrangement is a classic method for the ortho-allylation of phenols. The reaction is driven by the formation of a more stable aromatic system.

Step 3: Synthesis of 3-(3-Bromo-2-hydroxyphenyl)propan-1-ol

-

Dissolve 2-allyl-6-bromophenol (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by the dropwise addition of hydrogen peroxide (30%).

-

Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: Hydroboration-oxidation provides a regioselective and stereoselective method for the anti-Markovnikov hydration of the alkene, yielding the primary alcohol necessary for the subsequent cyclization.

Step 4: Synthesis of Chroman-8-ol

-

Dissolve 3-(3-bromo-2-hydroxyphenyl)propan-1-ol (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in dry THF under an inert atmosphere.

-

Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Concentrate the reaction mixture and purify the crude product by column chromatography to yield Chroman-8-ol.

Causality: The Mitsunobu reaction is an efficient method for the intramolecular cyclization to form the chroman ring via an O-alkylation under mild conditions. This reaction inverts the stereochemistry at the alcohol carbon, though in this achiral synthesis, it is not a concern.

Predicted Spectroscopic Data for Chroman-8-ol

The following spectroscopic data are predicted based on the structure of Chroman-8-ol and by comparison with known spectra of related chromanols and 8-substituted chromans.[16][17][18] These predictions can serve as a guide for the characterization of the synthesized compound.

| Spectroscopy | Predicted Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.7 (m, 3H, Ar-H), 4.8-5.0 (br s, 1H, Ar-OH), 4.2-4.4 (t, 2H, -OCH₂-), 2.7-2.9 (t, 2H, Ar-CH₂-), 1.9-2.1 (m, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (Ar-C-O), 145-150 (Ar-C-OH), 120-130 (Ar-CH), 115-120 (Ar-CH), 65-70 (-OCH₂-), 25-30 (Ar-CH₂-), 20-25 (-CH₂-CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1450 (aromatic C=C stretch), 1250-1200 (Ar-O stretch), 1150-1050 (C-O stretch)[19][20] |

| Mass Spectrometry (EI) | m/z 150 (M⁺), 121, 107, 91, 77. The fragmentation pattern is expected to show a prominent molecular ion peak. Key fragments would likely arise from the loss of ethylene from the dihydropyran ring and benzylic cleavage.[21][22][23][24][25] |

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on chromanol derivatives, Chroman-8-ol is predicted to exhibit significant antioxidant and anti-inflammatory activities.[1][3][26]

Antioxidant Activity

The primary antioxidant mechanism of chromanols involves the donation of the hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS).[2][4][5][27][28] The resulting chromanoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring and the oxygen atom of the pyran ring. This stability prevents the propagation of radical chain reactions, thus protecting cellular components from oxidative damage.

Anti-inflammatory Activity

Chromanols have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][3][26][29][30] A primary target is the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Chromanols are hypothesized to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Caption: Predicted mechanism of anti-inflammatory action of Chroman-8-ol via inhibition of the NF-κB signaling pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

To experimentally validate the predicted antioxidant activity of Chroman-8-ol, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.[31][32][33][34][35]

Principle

DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a characteristic wavelength (around 517 nm) is proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents

-

Chroman-8-ol

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Chroman-8-ol in methanol.

-

Prepare a series of dilutions of the Chroman-8-ol stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Prepare a similar series of dilutions for the positive control, Trolox.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of Chroman-8-ol, Trolox, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the sample or standard.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of Chroman-8-ol and Trolox. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC₅₀ value indicates a higher antioxidant activity.

Conclusion

Chroman-8-ol, while not extensively studied, belongs to a class of compounds with well-established and potent biological activities. This guide has provided a comprehensive, albeit predictive, overview of its fundamental properties. The proposed synthetic route offers a clear path for its chemical synthesis, and the predicted spectroscopic data will be invaluable for its characterization. Furthermore, the anticipated antioxidant and anti-inflammatory properties, rooted in the known mechanisms of chromanols, position Chroman-8-ol as a promising candidate for further investigation in the fields of medicinal chemistry and drug development. The provided experimental protocol for assessing its antioxidant activity serves as a practical starting point for researchers. It is our hope that this in-depth technical guide will stimulate and facilitate future research into the basic properties and potential therapeutic applications of Chroman-8-ol.

References

-

Birringer, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 362. [Link]

-

Borges, C. R., & Vining, R. F. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European journal of mass spectrometry (Chichester, England), 10(2), 205–212. [Link]

- Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society, 103(21), 6472-6477.

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]

- Gille, L., et al. (2004). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 69(24), 8475-8482.

-

Gregor, W., et al. (2004). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 69(24), 8475-8482. [Link]

- Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2017). A Priori Prediction of Antioxidant Activity of Substituted Chromanol and Dihydropyridine Derivatives. The Journal of organic chemistry, 82(1), 521–533.

-

Lipecka, J., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 362. [Link]

-

Lipo, E., et al. (2020). Overview of anti-inflammatory actions of the LCMs of vitamin E. ResearchGate. [Link]

- Niki, E. (1996). α-Tocopherol. In Handbook of Antioxidants (pp. 3-26). CRC Press.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Nakagawa, T., & Yokozawa, T. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules (Basel, Switzerland), 27(19), 6299. [Link]

-

Nilsson, M., et al. (2006). Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds. The Journal of organic chemistry, 71(17), 6527–6537. [Link]

-

ResearchGate. (n.d.). Overview on the biological activities of chromenols linked to inflammation.[Link]

-

Royal Society of Chemistry. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. [Link]

-

Sanna, D., et al. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170). [Link]

-

Smith, L. I., & Opie, J. W. (1944). Vitamin E. XLIII.1 Synthesis of 2,2,7,8-Tetramethyl-6-hydroxychroman and its Behavior upon Oxidation. Journal of the American Chemical Society, 66(9), 1522–1525. [Link]

-

Singh, R., & Singh, S. (2008). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Nilsson, M., et al. (2006). Synthesis of 2,3,6,8-Tetrasubstituted Chromone Scaffolds. The Journal of Organic Chemistry, 71(17), 6527-6537. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. [Link]

-

Wang, X., et al. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega, 6(6), 4258-4262. [Link]

-

Weatherwax, A., et al. (2015). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Organic letters, 17(20), 5116–5119. [Link]

-

Cronin, M. T. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]

-

Saha, P., et al. (2014). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 79(17), 8014-8020. [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical science, 12(34), 11495–11505. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical science, 12(34), 11495–11505. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 22(9), 1369. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505. [Link]

-

Imoto, F., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Environmental Science & Technology, 56(13), 9576-9585. [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]

-

University of Wisconsin-Platteville. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship. [Link]

Sources

- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. whitman.edu [whitman.edu]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 26. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. mdpi.com [mdpi.com]

- 33. books.rsc.org [books.rsc.org]

- 34. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 35. researchgate.net [researchgate.net]

Chroman-8-ol chemical structure and synthesis

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Chroman-8-ol

Abstract

The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active compounds, continues to be an area of intense interest for researchers in synthetic and medicinal chemistry. Chroman-8-ol, characterized by a dihydropyran ring fused to a benzene ring with a hydroxyl group at the C-8 position, represents a fundamental yet significant member of this family. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and salient synthetic strategies for Chroman-8-ol. We delve into the mechanistic underpinnings of key synthetic transformations, offering detailed experimental protocols and field-proven insights aimed at researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis of this important heterocyclic compound.

The Chroman-8-ol Moiety: Structure and Physicochemical Properties

Chroman-8-ol, also known as 8-hydroxychroman, possesses a bicyclic structure where a dihydropyran ring is fused to a benzene ring. The defining feature is the hydroxyl group (-OH) at position 8 of the aromatic ring, which imparts phenolic character to the molecule. This structure is a key building block in more complex molecules, including certain tocopherols (Vitamin E) and various natural products.

Caption: Figure 1: Chemical Structure of Chroman-8-ol.

Spectroscopic Characterization

The structural features of Chroman-8-ol give rise to a distinct spectroscopic signature. While experimental data for this specific molecule is not widely published, its expected characteristics can be reliably predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals from the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the dihydropyran ring. The aromatic protons would appear as a multiplet in the range of δ 6.5-7.5 ppm. The protons on the saturated dihydropyran ring (at C-2, C-3, and C-4) would resonate in the upfield region, typically between δ 1.5-4.5 ppm, with characteristic splitting patterns due to spin-spin coupling. The phenolic -OH proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the aromatic carbons (δ 110-160 ppm) and the aliphatic carbons of the heterocyclic ring (δ 20-70 ppm). The carbon bearing the hydroxyl group (C-8) and the carbon attached to the ether oxygen (C-8a) would have characteristic downfield shifts in the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the phenolic O-H stretching vibration.[1] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-O stretching band for the aryl ether linkage is expected around 1200-1260 cm⁻¹.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). Fragmentation patterns could involve cleavage of the dihydropyran ring, providing structural confirmation.[2]

Synthetic Strategies for the Chroman Core

The synthesis of the chroman ring system is a well-established field, with several robust strategies available. For Chroman-8-ol specifically, the most logical and efficient approaches begin with precursors that already contain the C-8 hydroxyl group or a suitable precursor.

Primary Synthetic Route: Catalytic Hydrogenation of 8-Hydroxycoumarin

A highly effective and direct method for synthesizing Chroman-8-ol is the catalytic hydrogenation of 8-hydroxycoumarin.[3] Coumarins possess the core benzopyran structure, but with an α,β-unsaturated ester (lactone) in the heterocyclic ring. Catalytic hydrogenation can reduce both the carbon-carbon double bond and the carbonyl group of the lactone to furnish the saturated chroman ring with a primary alcohol at C-2, which is not the target. A more controlled reduction is required.

However, a more common pathway involves the complete reduction of the pyrone ring of a coumarin to the corresponding chroman. For instance, the hydrogenation of coumarin itself over a Ruthenium on carbon (Ru/C) catalyst can yield octahydrocoumarin, indicating full saturation of both rings.[4] To achieve the desired Chroman-8-ol, a selective hydrogenation of the double bond and reduction of the lactone carbonyl to a methylene group is required, which can be challenging.

A more plausible two-step variant from 8-hydroxycoumarin would be:

-

Selective reduction of the C3-C4 double bond: This can be achieved using various catalysts like Pd/C under milder hydrogen pressure.

-

Reduction of the lactone carbonyl: The resulting dihydrocoumarin can then have its lactone carbonyl reduced to an ether linkage. This is a more complex transformation.

Given these challenges, an alternative and more direct precursor is often sought.

Alternative Route: Annulation of Phenols with Alkenes

A convergent and flexible approach involves the acid-catalyzed annulation of a phenol with an alkene.[5] For Chroman-8-ol, the logical starting phenol would be benzene-1,2-diol (catechol). The reaction would proceed via an initial Friedel-Crafts alkylation of the electron-rich phenol ring by a protonated alkene or allylic alcohol, followed by an intramolecular cyclization (oxa-Michael addition) to close the dihydropyran ring.

Causality Behind Experimental Choices:

-

Catalyst: A Brønsted acid like triflimide (Tf₂NH) or a Lewis acid is required to activate the alkene or alcohol for electrophilic attack on the phenol ring.[5][6]

-

Substrates: Catechol provides the required aromatic core with a pre-installed hydroxyl group at what will become the C-8 position. The second hydroxyl group at C-7 would need to be removed in a subsequent step, or a protected 2-halophenol could be used. A more direct precursor would be 2-allylphenol, which can undergo acid-catalyzed cyclization.

The general workflow for this type of synthesis is illustrated below.

Caption: Figure 2: General Experimental Workflow for Synthesis.

Detailed Experimental Protocols

The following protocol details a plausible synthesis of a substituted chroman based on established literature methods, which can be adapted for Chroman-8-ol. This specific example outlines the reduction of a chroman-4-one, a common intermediate in chroman synthesis.[7][8]

Synthesis of Chroman-8-ol via Reduction of 8-Hydroxychroman-4-one

This two-step approach first involves the synthesis of the chroman-4-one intermediate, followed by its complete reduction.

Step 1: Synthesis of 8-Hydroxychroman-4-one This step is typically achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-hydroxyphenoxy)propanoic acid.

Step 2: Reduction of 8-Hydroxychroman-4-one to Chroman-8-ol The reduction of the ketone at C-4 and subsequent deoxygenation yields the final chroman structure.

Caption: Figure 3: Key steps in the synthesis of Chroman-8-ol.

Protocol: Reduction of the Ketone to an Alcohol [7]

-

Dissolution: Dissolve 8-hydroxychroman-4-one (1 equivalent) in methanol (MeOH) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. The use of NaBH₄ is a cost-effective and standard method for ketone reduction.[9]

-

Reaction: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add water to quench the excess NaBH₄.

-

Extraction: Extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product (Chroman-4,8-diol) by flash column chromatography on silica gel.

Protocol: Dehydroxylation of Chroman-4,8-diol [8]

-

Setup: Dissolve the purified Chroman-4,8-diol (1 equivalent) in a suitable solvent like dichloromethane under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add triethylsilane (Et₃SiH) as a hydride source, followed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). This combination is effective for the ionic hydrogenation/deoxygenation of benzylic alcohols.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the final product, Chroman-8-ol, by flash column chromatography.

Comparative Data of Synthetic Methodologies

The choice of synthetic route often depends on factors like starting material availability, desired yield, scalability, and stereochemical control. Below is a comparative table of representative chromanol synthesis methods.

| Parameter | Method A: Biocatalytic Reduction | Method B: Asymmetric Chemical Reduction [10] | Method C: Non-Asymmetric Reduction |

| Precursor | Substituted Chroman-4-one | Substituted Chroman-4-one | Substituted Chroman-4-one |

| Key Reagent/Catalyst | Ketoreductase (KRED) | Chiral Rhodium or Ruthenium Catalyst | Sodium Borohydride (NaBH₄) |

| Typical Yield | >95% | 85-95% | ~90% |

| Stereoselectivity (ee) | >99% | >99% | Not Applicable (Racemic) |

| Reaction Time | 12-24 hours | 4-6 hours | 1-2 hours |

| Reaction Temperature | Room Temperature | 40 °C | 0 °C to Room Temperature |

| Key Advantage | High enantioselectivity, mild conditions | High enantioselectivity, faster than biocatalysis | Cost-effective, simple procedure |

Note: This table is adapted from syntheses of 4-chromanol derivatives and serves as a representative guide for potential adaptations for Chroman-8-ol synthesis.

Conclusion

Chroman-8-ol is a valuable heterocyclic compound whose synthesis can be approached through several strategic routes. While the catalytic hydrogenation of 8-hydroxycoumarin presents a direct theoretical path, practical execution may require significant optimization. A more robust and adaptable strategy involves the multi-step synthesis from a chroman-4-one precursor, utilizing well-understood reduction and deoxygenation reactions. The choice of methodology will ultimately be guided by the specific requirements of the research, including scale, cost, and the need for stereochemical purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of Chroman-8-ol, empowering further research into the applications of this important molecular scaffold.

References

-

Patsnap Eureka. (n.d.). Novel method for preparing chromanol derivative. Retrieved from: [Link]

-

Lätti, S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

- Pałasz, A., & Cmoch, P. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. RSC Advances.

-

Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from: [Link]

-

Krajniak, J., & Thomson, R. J. (2019). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

Serafin, K., et al. (2016). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. ResearchGate. Available at: [Link]

-

van Tetering, L., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). 8-Hydroxycoumarin. National Center for Biotechnology Information. Retrieved from: [Link]

-

Reddy, B. J., & Frost, R. L. (2005). Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

- 1. Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxycoumarin | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Novel method for preparing chromanol derivative - Eureka | Patsnap [eureka.patsnap.com]

A Senior Application Scientist's Guide to the Discovery and Isolation of Chroman-8-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Natural Abundance to Synthetic Accessibility

The chroman ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry and natural products. Its hydroxylated derivatives, chromanols, are of particular interest due to their antioxidant properties and presence in biologically active molecules. This guide focuses on a specific, yet foundational, member of this class: Chroman-8-ol. We will navigate the dual pathways to obtaining this molecule: its isolation from natural sources, where it exists as the more complex Plastochromanol-8 (PC-8), and its de novo chemical synthesis, which offers access to the core structure for further derivatization. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methodologies.

PART 1: Isolation of Plastochromanol-8 (PC-8) from Natural Sources

The most direct route to a Chroman-8-ol derivative is through the isolation of Plastochromanol-8 (PC-8) from plant-based oils. PC-8 is a naturally occurring antioxidant belonging to the tocochromanol (Vitamin E) family, characterized by a Chroman-8-ol head group and a long, unsaturated side chain of eight isoprene units.[1] Flaxseed oil is a particularly rich source, making it the starting material of choice.[1][2]

Causality of the Isolation Strategy

The isolation process is a multi-step strategy rooted in fundamental chemical principles. First, the flaxseed oil, which is composed primarily of triglycerides (esters of fatty acids and glycerol), must be hydrolyzed to liberate the PC-8. This is achieved through saponification , a base-catalyzed hydrolysis that cleaves the ester bonds. The resulting mixture contains water-soluble salts of fatty acids (soaps) and a lipid-soluble "unsaponifiable" fraction, which is enriched with PC-8. Subsequent purification steps then leverage polarity differences to isolate PC-8 from other lipid-soluble components.

Experimental Protocol: Isolation of PC-8 from Flaxseed Oil

This protocol outlines a robust method for obtaining high-purity PC-8.[1]

Step 1: Saponification

-

In a round-bottom flask, combine 320 g of cold-pressed flaxseed oil with an ethanolic solution of potassium hydroxide (KOH).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. Rationale: Heating accelerates the saponification reaction, while the inert atmosphere prevents the oxidation of the desired antioxidant product.

-

After cooling, add deionized water to the mixture to dissolve the potassium salts of the fatty acids.

Step 2: Liquid-Liquid Extraction

-

Transfer the saponified mixture to a large separatory funnel.

-

Extract the aqueous-ethanolic phase three times with a non-polar solvent, such as n-hexane. Rationale: The highly lipophilic PC-8 will preferentially partition into the non-polar hexane phase, leaving the polar soap molecules in the aqueous phase.

-

Combine the organic extracts and wash with deionized water to remove any residual soap.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude unsaponifiable matter.

Step 3: Chromatographic Purification The crude extract requires further purification, often involving multiple chromatographic steps. A modern approach utilizes countercurrent chromatography for its high resolution.[1]

-

Initial Enrichment (Optional but Recommended): Perform gel permeation chromatography on the crude extract to separate compounds based on size, which enriches the bulky PC-8.[1]

-

Countercurrent Chromatography:

-

Dissolve the enriched extract in a suitable biphasic solvent system (e.g., n-hexane/benzotrifluoride/acetonitrile).[1]

-

Inject the sample into a countercurrent chromatography system.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Final Polishing: For obtaining analytical standard purity (>99.5%), a final purification by centrifugal partition chromatography may be employed using a solvent system like hexamethyldisiloxane/acetonitrile.[1]

Workflow for PC-8 Isolation

Caption: Experimental workflow for the isolation of Plastochromanol-8 (PC-8).

Data Summary: Typical Isolation Results

| Parameter | Value | Source |

| Starting Material | ~320 g Flaxseed Oil | [1] |

| Final Yield | ~26 mg Plastochromanol-8 | [1] |

| Final Purity | >99.5% | [1] |

| Purity Analysis Method | HPLC, GC, NMR | [1] |

PART 2: Chemical Synthesis of the Chroman-8-ol Core

While isolation from natural sources yields the complex PC-8, chemical synthesis provides access to the fundamental Chroman-8-ol core, allowing for the creation of novel derivatives and analogs for structure-activity relationship (SAR) studies. The Mitsunobu reaction is a powerful and reliable tool for forming the ether linkage of the chroman ring via an intramolecular cyclization.[3][4][5]

Causality of the Synthetic Strategy

The chosen synthetic strategy involves the intramolecular cyclization of a carefully designed precursor. The key transformation is the Mitsunobu reaction, which couples an alcohol with an acidic pronucleophile (in this case, a phenol) under mild, redox-neutral conditions.[6][7] This reaction is known for its reliability and, crucially for chiral precursors, proceeds with a clean inversion of stereochemistry at the alcohol center, offering excellent stereocontrol.[5]

Experimental Protocol: Synthesis via Intramolecular Mitsunobu Cyclization

This protocol describes a plausible synthesis of a simple Chroman-8-ol derivative.

Step 1: Synthesis of the Diol Precursor

-

Start with a commercially available, appropriately protected hydroquinone derivative (e.g., 2,3-dimethyl-1,4-dimethoxybenzene).

-

Perform a Friedel-Crafts acylation followed by reduction to introduce a hydroxyethyl side chain at the desired position. Rationale: This two-step sequence reliably installs the necessary side chain containing the primary alcohol that will participate in the cyclization.

-

Selectively deprotect one of the methoxy groups to reveal the free phenol (the nucleophile for the Mitsunobu reaction). This yields the key diol precursor.

Step 2: Intramolecular Mitsunobu Cyclization

-

Dissolve the diol precursor and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise over 30 minutes. Rationale: The slow addition of the azodicarboxylate at low temperature controls the exothermic reaction and minimizes side products. The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the primary alcohol, making it an excellent leaving group for the intramolecular Sₙ2 attack by the phenoxide.[5]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC.[7]

-

Upon completion, quench the reaction and perform a standard aqueous workup.

Step 3: Purification

-

Purify the crude product using silica gel column chromatography. (See Part 3 for a detailed protocol). Rationale: Column chromatography is essential to remove the triphenylphosphine oxide and hydrazine byproducts of the Mitsunobu reaction.[7]

-

The final step would involve the deprotection of the remaining methoxy group to yield the target Chroman-8-ol.

Diagram of Synthetic Pathway

Caption: A representative synthetic pathway to Chroman-8-ol.

PART 3: Purification and Characterization

Whether isolated or synthesized, the final product must be rigorously purified and its structure unequivocally confirmed.

Protocol: Purification by Silica Gel Column Chromatography

This is a standard and effective technique for purifying organic compounds based on their polarity.[8]

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed. Add a thin layer of sand to the top to prevent disruption.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with the low-polarity mobile phase. Collect fractions of a consistent volume. Gradually increase the mobile phase polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

-

Monitoring: Spot every few fractions on a TLC plate and visualize using a UV lamp or an appropriate stain (e.g., iodine chamber) to identify the fractions containing the pure product.[9]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Chroman-8-ol.

Analytical Characterization Techniques

A combination of spectroscopic methods is required for unambiguous structure elucidation and purity confirmation.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining molecular structure.[11][13]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC) can be used to establish the complete connectivity of the carbon-hydrogen framework.[10]

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[11][14] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the molecular formula.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11] Key absorptions for Chroman-8-ol would include a broad O-H stretch (hydroxyl group), C-O stretches (ether and alcohol), and C-H stretches for aromatic and aliphatic parts of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. A single, sharp peak on multiple HPLC methods (e.g., reverse-phase and normal-phase) is a strong indicator of high purity.

Data Summary: Expected Spectroscopic Data for a Simple Chroman-8-ol

| Technique | Expected Data | Interpretation |

| HRMS (ESI+) | m/z calculated for [M+H]⁺ | Confirms molecular formula. |

| ¹H NMR | δ ~6.5-7.0 ppm (aromatic H's) | Signals for the aromatic ring protons. |

| δ ~4.8 ppm (br s, 1H, OH) | Broad singlet for the phenolic hydroxyl proton. | |

| δ ~4.2 ppm (t, 2H, -OCH₂-) | Triplet for the protons on the carbon adjacent to the ring oxygen. | |

| δ ~2.8 ppm (t, 2H, Ar-CH₂-) | Triplet for the benzylic protons. | |

| δ ~1.8 ppm (m, 2H, -CH₂-) | Multiplet for the remaining aliphatic protons. | |

| ¹³C NMR | δ ~145-155 ppm | Carbons attached to oxygen in the aromatic ring. |

| δ ~110-130 ppm | Other aromatic carbons. | |

| δ ~65 ppm (-OCH₂-) | Aliphatic carbon adjacent to the ring oxygen. | |

| δ ~20-30 ppm (aliphatic C's) | Remaining aliphatic carbons. | |

| IR (cm⁻¹) | ~3350 (broad) | O-H stretch (hydroxyl group). |

| ~2850-3000 | C-H stretches (aliphatic and aromatic). | |

| ~1260 | C-O stretch (aryl ether). |

Conclusion

The acquisition of Chroman-8-ol, either as the naturally derived Plastochromanol-8 or the synthetically prepared core structure, is a well-defined process guided by established chemical principles. Isolation from flaxseed oil provides a direct, albeit complex, route to a specific natural product, while chemical synthesis offers unparalleled flexibility for analog design and SAR studies. Mastery of the saponification, extraction, and chromatographic techniques detailed herein is crucial for isolation, just as a firm grasp of reactions like the Mitsunobu cyclization is key to synthesis. In both pathways, rigorous purification and comprehensive spectroscopic characterization are non-negotiable for ensuring the integrity and identity of the final compound, forming the bedrock of reliable downstream research and development.

References

-

Vetter, W., et al. (2023). Isolation of plastochromanol-8 from flaxseed oil by countercurrent separation methods. Food Chemistry, 409, 135345. Available at: [Link]

-

But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. Available at: [Link]

-

Hossain, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences, 3(7), 286-298. Available at: [Link]

-

Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Siger, A., et al. (2023). Isolation of plastochromanol-8 from flaxseed oil by countercurrent separation methods. Request PDF on ResearchGate. Available at: [Link]

-

Swamy, M. K., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4945. Available at: [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Williamson, K. L., & Minard, R. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Handout. Available at: [Link]

-

Smith, L. I., et al. (1944). Vitamin E. XLIII. Synthesis of 2,2,7,8-Tetramethyl-6-hydroxychroman and its Behavior upon Oxidation. Journal of the American Chemical Society, 66(9), 1520–1525. Available at: [Link]

-

Jamali, B. U. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]

-

Eckers, C., & Wolff, J. C. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 225-31. Available at: [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

-

Smith, L. I., et al. (1944). Vitamin E. XLIII.1 Synthesis of 2,2,7,8-Tetramethyl-6-hydroxychroman and its Behavior upon Oxidation. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6668. Available at: [Link]

-

Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. White Paper. Available at: [Link]

-

Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Methods in Molecular Biology, 1277, 161-93. Available at: [Link]

Sources

- 1. Isolation of plastochromanol-8 from flaxseed oil by countercurrent separation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. rroij.com [rroij.com]

- 12. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 14. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Chroman-8-ol: Natural Sources, Analogues, and Therapeutic Potential

Abstract

The chroman scaffold, a core component of numerous biologically active molecules, represents a "privileged structure" in medicinal chemistry and natural product research.[1] This guide focuses specifically on Chroman-8-ol and its naturally occurring analogues, a class of compounds that includes the well-known antioxidant Plastochromanol-8.[2] We will provide a comprehensive overview of their natural distribution, biosynthetic pathways, and diverse pharmacological activities. Furthermore, this document details the synthetic strategies for generating novel analogues, protocols for extraction and characterization, and explores the molecular signaling pathways through which these compounds exert their effects. This technical resource is intended for researchers, scientists, and drug development professionals engaged in the exploration of chroman-based compounds for therapeutic applications.

Introduction: The Chroman-8-ol Core Structure

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a foundational structure for a vast array of natural products.[3] Chromanols and the related chromenols are characterized by a hydroxyl group on the benzene ring, most commonly at the C-6 position, which imparts significant antioxidant properties.[2][4] Plastochromanol-8 is a specific 6-hydroxy-chromanol featuring a long polyisoprenoid side chain at the C-2 position and methyl groups on the chroman ring. Its structure is closely related to the tocopherols and tocotrienols that constitute the vitamin E family.[2] The unique structural features of these compounds, particularly the antioxidant-conferring hydroxylated aromatic ring and the lipophilic side chain, allow them to effectively integrate into cellular membranes and scavenge free radicals, forming the basis for many of their biological functions. This guide will delve into the natural origins and synthetic accessibility of these molecules, providing a framework for future research and development.

Natural Occurrence and Diversity

While mammals cannot synthesize the chromanol ring system, they rely on dietary intake from a wide variety of organisms that can.[2] The primary producers of these compounds are photosynthetic organisms.[2][4]

Plant Sources

Higher plants are a rich source of chromanols. Plastochromanol-8 was first identified in the leaves of the rubber tree (Hevea brasiliensis).[2] It is also found in significant quantities in commercially important plant oils, such as rapeseed and linseed oil.[2][5] The most ubiquitous chromanols in nature are the tocopherols and tocotrienols (Vitamin E), which are abundant in vegetable oils, nuts, seeds, and leafy green vegetables.[2][4]

Other Natural Sources

The ability to synthesize the chromanol core extends beyond terrestrial plants. A diverse array of over 230 related structures have been identified in:

-

Algae and Cyanobacteria: These photosynthetic microorganisms are significant producers of various tocochromanols.[2][4]

-

Marine Organisms: Sponges, corals, and tunicates have been found to contain unique chromanol and chromenol structures.[2][4]

-

Fungi: Certain fungal species are also capable of producing chroman-based compounds.[1][6]

The structural diversity of these natural analogues, particularly in the length and saturation of the C-2 side chain and the methylation pattern of the chroman ring, gives rise to a wide spectrum of biological activities.[2]

Table 1: Selected Natural Chroman-8-ol Analogues and Their Sources

| Compound Name | Core Structure | Key Natural Sources | Citation(s) |

| Plastochromanol-8 | 6-hydroxy-chromanol | Hevea brasiliensis (Rubber Tree), Rapeseed Oil, Linseed Oil | [2][5] |

| α-Tocopherol | 6-hydroxy-chromanol | Vegetable oils (e.g., sunflower, safflower), Nuts, Seeds | [2] |

| γ-Tocotrienol | 6-hydroxy-chromanol | Palm Oil, Rice Bran | [5] |

| δ-Sargachromenol | 6-hydroxy-chromenol | Brown Algae (Sargassaceae family), Iryanthera juruensis | [4] |

Biosynthesis Pathway in Photosynthetic Organisms

The biosynthesis of tocochromanols like Plastochromanol-8 is a well-studied pathway primarily elucidated in green plants.[2] It occurs within the plastids and involves a convergence of the shikimate pathway and the methylerythritol phosphate (MEP) pathway.

The key steps are as follows:

-

Formation of the Aromatic Head Group: The shikimate pathway produces homogentisic acid (HGA), which serves as the aromatic precursor to the chromanol ring.

-

Formation of the Isoprenoid Tail: The MEP pathway synthesizes polyprenyl diphosphates of varying lengths. For tocopherols, this is phytyl diphosphate (PDP); for tocotrienols, it is geranylgeranyl diphosphate (GGDP); and for Plastochromanol-8, it is solanesyl diphosphate (SDP).[5]

-

Condensation: A prenyltransferase enzyme catalyzes the condensation of HGA with the specific polyprenyl diphosphate to form a prenylated benzoquinol intermediate (e.g., 2-methyl-6-solanesyl-1,4-benzoquinol for Plastochromanol-8).[5]

-

Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases add one or two methyl groups to the aromatic ring of the intermediate.

-

Cyclization: The final and crucial step is the cyclization of the prenylated and methylated quinone, catalyzed by a tocopherol cyclase, to form the dihydropyran ring, yielding the final 6-hydroxy-chromanol structure.[2][5]

Caption: General biosynthetic pathway for Plastochromanol-8.

Pharmacological Activities and Therapeutic Potential

The chroman scaffold is associated with a broad spectrum of biological activities, making its analogues promising candidates for drug development.[6][7][8]

Antioxidant and Anti-inflammatory Effects

The phenolic hydroxyl group on the chroman ring is a potent hydrogen donor, enabling it to effectively neutralize reactive oxygen species (ROS). This antioxidant activity is fundamental to its anti-inflammatory properties. By reducing oxidative stress, chromanols can modulate inflammatory signaling pathways.[4] For instance, many chromone and chromanone derivatives have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, a key inflammatory mediator.[6]

Anticancer Activity

Numerous synthetic and natural chromene derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[8][9] Their mechanisms of action are diverse and can include the disruption of microtubule formation, inhibition of tumor vasculature, and modulation of key signaling pathways involved in cell survival and proliferation.[8]

Enzyme Inhibition

Specific chroman analogues have been developed as potent and selective enzyme inhibitors. A notable example is the inhibition of Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative disorders and cancer.[10][11] Chroman-4-one derivatives have been identified with IC₅₀ values in the low micromolar range, demonstrating high selectivity for SIRT2 over other sirtuin isoforms.[11]

Other Biological Activities

The therapeutic potential of chroman derivatives extends to various other areas:

-

Antimicrobial and Antifungal: Certain chroman-4-ones exhibit broad-spectrum activity against bacteria and fungi.[3][9]

-

Antiviral: Activity against viruses such as HIV has been reported for some chromene derivatives.[7][9]

-

Antiestrogenic: Specifically designed chroman derivatives function as pure antiestrogens by downregulating the estrogen receptor (ER), with potential applications in breast cancer therapy.[12]

Table 2: Summary of Biological Activities of Chroman Analogues

| Activity | Target/Mechanism | Example Compound Class | Citation(s) |

| Anti-inflammatory | Inhibition of NO production | 2-(2-phenylethyl)chromones | [6] |

| SIRT2 Inhibition | Direct enzyme inhibition | 6,8-disubstituted-2-alkylchroman-4-ones | [10][11] |

| Anticancer | Microtubule depolarization, Anti-angiogenesis | 4H-chromenes | [8] |

| Antiestrogenic | Estrogen Receptor (ER) downregulation | 4-substituted-3-methylchromans | [12] |

| Antimicrobial | Broad-spectrum inhibition | Chroman-4-ones | [3][9] |

Methodologies: From Extraction to Synthesis and Analysis

Protocol: Extraction and Isolation from Plant Sources

This protocol provides a general workflow for the extraction and isolation of moderately polar chromanols from dried plant material, such as leaves or seeds. The choice of solvent is critical; alcohol-water mixtures are often effective for flavonoids and related polyphenols.[13]

Objective: To obtain a crude extract enriched with chromanols for further purification.

Materials:

-

Dried, powdered plant material (e.g., rapeseed meal)

-

Solvents: n-hexane (for defatting), 70% Methanol (for extraction), Dichloromethane, Ethyl Acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Procedure:

-

Defatting (Optional but Recommended):

-

Rationale: Lipophilic compounds like chlorophyll and triglycerides can interfere with subsequent purification steps. Hexane is an excellent non-polar solvent for their removal.[14]

-

Method: Macerate 100 g of powdered plant material in 500 mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane phase. Air-dry the plant residue.

-

-

Primary Extraction:

-

Rationale: A polar solvent system like 70% methanol is effective for extracting a broad range of polyphenols, including chromanols.[13]

-

Method: Submerge the defatted plant material in 1 L of 70% methanol. Use an ultrasonic bath for 1 hour at 40°C to enhance extraction efficiency by disrupting cell walls.[15]

-

Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

-

Solvent Partitioning:

-

Rationale: This step separates compounds based on their polarity, enriching the desired fraction.

-

Method: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator until the methanol is removed, leaving an aqueous suspension.

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with equal volumes of dichloromethane and then ethyl acetate. The chromanols will typically partition into the moderately polar ethyl acetate phase.

-

-

Purification by Column Chromatography:

-

Rationale: Silica gel chromatography separates compounds based on polarity, allowing for the isolation of pure compounds.[14]

-

Method: Concentrate the ethyl acetate fraction to dryness. Redissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

-

-

Characterization:

-

Analyze the purified fractions using spectroscopic methods (NMR, MS, IR) to confirm the structure and purity of the isolated chromanol.[16]

-

Protocol: Synthesis of a 2-Alkyl-Chroman-4-one Analogue

This protocol describes a microwave-assisted synthesis of a 2-alkyl-chroman-4-one, a scaffold known to be effective for SIRT2 inhibition.[10][11] The method involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[11]

Objective: To synthesize 6,8-dibromo-2-pentylchroman-4-one.

Materials:

-

3',5'-dibromo-2'-hydroxyacetophenone

-

Hexanal

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1M HCl, 10% NaOH (aq), Brine

-

Magnesium sulfate (MgSO₄)

-

Microwave reactor

-

Silica gel for flash column chromatography

Procedure:

-

Reaction Setup:

-

In a microwave reaction vessel, dissolve 3',5'-dibromo-2'-hydroxyacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.

-

Add the aldehyde (hexanal, 1.1 equiv) and the base (DIPA, 1.1 equiv).[10]

-

-

Microwave Irradiation:

-

Work-up:

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine. This removes the base, unreacted starting materials, and salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Rationale: Flash column chromatography provides a rapid and efficient means of purifying the crude product.

-

Method: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure chroman-4-one product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Workflow for the synthesis of chroman-4-one analogues.

Key Signaling Pathways and Mechanism of Action

While the antioxidant activity of chromanols is a direct chemical property, their more complex biological effects, such as anti-inflammatory and anticancer activities, are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-8 and chemokines.[17][18][19] The antioxidant properties of chromanols can suppress the activation of the NF-κB pathway by quenching the ROS that often act as secondary messengers in this cascade. This represents a plausible mechanism for the observed anti-inflammatory effects of many chroman derivatives.

Caption: Inhibition of the NF-κB pathway by chroman analogues.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for regulating cell survival, growth, and proliferation.[20] Its aberrant activation is a hallmark of many cancers. Some chroman derivatives may exert their anticancer effects by interfering with this pathway, although specific molecular targets for chroman-8-ol itself are not yet fully elucidated. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis, contributing to the observed cytotoxic effects of certain analogues.[20]

Conclusion and Future Directions

Chroman-8-ol and its extensive family of natural and synthetic analogues represent a structurally diverse and pharmacologically significant class of compounds. Their foundational role as antioxidants, stemming from the 6-hydroxy-chromanol core, gives rise to a multitude of therapeutic properties, including potent anti-inflammatory and anticancer activities. The well-established biosynthetic pathways in nature and the development of efficient synthetic methodologies provide a robust platform for generating novel derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways for promising analogues to better understand their mechanisms of action. The development of structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity, paving the way for the design of next-generation chroman-based therapeutics for a range of human diseases.

References

-

Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803-4831. [Online]. Available: [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Online]. Available: [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6401. [Online]. Available: [Link]

-

Zhang, Z., et al. (2020). Total Synthesis of (-)-8-epi-Chromazonarol Enabled by a Unique N2H4•H2O Promoted Intramolecular oxa-Michael Cyclization Reaction. ResearchGate. [Online]. Available: [Link]

-

dos Santos, J. A. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6296. [Online]. Available: [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Online]. Available: [Link]

-

Kushwaha, R. K., et al. (2017). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. [Online]. Available: [Link]

-

Kim, B. K., et al. (2007). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Journal of Medicinal Chemistry, 50(15), 3564-3577. [Online]. Available: [Link]

-

Li, Y., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research. [Online]. Available: [Link]

- Nair, S., et al. (2015). Chroman derivatives, medicaments and use in therapy. Google Patents, US9198895B2. [Online].

- Major, J., et al. (2014). Chroman derivatives. Google Patents, US8791155B2. [Online].

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6401. [Online]. Available: [Link]

-

Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. [Online]. Available: [Link]

-

Bergman, R. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. [Online]. Available: [Link]

-

Miner, J. N., et al. (2024). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Online]. Available: [Link]

-

Sharma, A., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(6). [Online]. Available: [Link]

-

Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. ResearchGate. [Online]. Available: [Link]

-

Kirschbaum, C., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Online]. Available: [Link]

-

El-Sayed, N. N. E., et al. (2022). The chromene derivatives A–D and the designed compounds. ResearchGate. [Online]. Available: [Link]

-

Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Online]. Available: [Link]

-

Stankovic, M. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules, 25(18), 4323. [Online]. Available: [Link]

-

Bon, H., & Wasylyk, B. (2020). Signaling Pathways Driving Aberrant Splicing in Cancer Cells. Cancers, 12(11), 3120. [Online]. Available: [Link]

-